molecular formula C17H14N2O3S2 B2801837 Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate CAS No. 250713-92-9

Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate

Cat. No.: B2801837
CAS No.: 250713-92-9
M. Wt: 358.43
InChI Key: QTXRRLAXHSPKNX-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate is a complex organic compound that features a thiazole ring, a thiophene ring, and a benzenecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-thienylcarbonyl chloride with 2-amino-1,3-thiazole-4-carboxylic acid, followed by esterification with ethanol to form the ethyl ester derivative . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiophene rings can participate in π-π stacking interactions, while the carbonyl and ester groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-thienylcarbonyl)amino]-1,3-thiazole-4-carboxylate
  • N,N-Diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate is unique due to the combination of its thiazole, thiophene, and benzenecarboxylate moieties. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-2-22-16(21)12-7-4-3-6-11(12)13-10-24-17(18-13)19-15(20)14-8-5-9-23-14/h3-10H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXRRLAXHSPKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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